molecular formula C16H13ClFN5O B2902845 5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-66-9

5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2902845
CAS No.: 899981-66-9
M. Wt: 345.76
InChI Key: ROJRMFGFIUIRFY-UHFFFAOYSA-N
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Description

5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a carboxamide group, an amino group, and two aromatic rings substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-amino-N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide: Similar structure with a different position of the fluorine atom.

    5-amino-N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide: Similar structure with a bromine atom instead of chlorine.

    5-amino-N-(3-chlorophenyl)-1-[(3-methylphenyl)methyl]triazole-4-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both chlorine and fluorine atoms on the aromatic rings may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

5-amino-N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-11-4-2-6-13(8-11)20-16(24)14-15(19)23(22-21-14)9-10-3-1-5-12(18)7-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJRMFGFIUIRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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